Sulfoxone
Overview
Description
Preparation Methods
Sulfoxone can be synthesized through various methods. One common synthetic route involves the sequential oxidation of sulfide using oxidants such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide (H2O2) with a metal catalyst . Another method involves the substitution or cross-coupling using sulfur(IV) reagents like aryl sulfinate or alkyl sulfinate . Industrial production methods often employ fixed bed reactors where thioether reacts with hydrogen peroxide and a catalyst .
Chemical Reactions Analysis
Sulfoxone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form sulfide derivatives.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidants like mCPBA and H2O2, and reducing agents such as sodium borohydride (NaBH4). Major products formed from these reactions include various sulfone and sulfide derivatives .
Scientific Research Applications
Sulfoxone has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfone derivatives.
Mechanism of Action
Sulfoxone acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, this compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and reproduction .
Comparison with Similar Compounds
Sulfoxone is similar to other sulfonamide antibiotics, such as dapsone and sulfadoxine. it is unique in its specific use for treating leprosy and dermatitis herpetiformis . Other similar compounds include:
Dapsone: Used for treating leprosy and dermatitis herpetiformis, but also effective against a wider range of bacteria.
Sulfadoxine: Often used in combination with pyrimethamine for treating malaria.
This compound’s uniqueness lies in its specific application for leprosy and its competitive inhibition of dihydropteroate synthetase .
Biological Activity
Sulfoxone, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its unique biological activities. This article delves into the compound's mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.
This compound is primarily recognized as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the folic acid synthesis pathway by catalyzing the condensation of para-aminobenzoic acid (PABA) with pteridine. By inhibiting this enzyme, this compound effectively disrupts folic acid production in bacteria, leading to its antibacterial properties .
Key Characteristics
- Chemical Structure : this compound is characterized by its sulfonamide group, which contributes to its solubility and biological activity.
- Solubility : It is soluble in water, facilitating oral administration.
- Distribution : The compound is widely distributed in tissues, achieving high concentrations in various body fluids including pleural and synovial fluids .
Biological Activity and Therapeutic Applications
This compound's biological activity extends beyond antibacterial effects. It has been studied for potential applications in treating various conditions:
- Antimicrobial Activity : this compound exhibits broad-spectrum antibacterial activity against various pathogens. Its mechanism involves competitive inhibition of bacterial growth by disrupting folic acid synthesis.
- Antimalarial Properties : Recent studies indicate that this compound can serve as an effective prodrug for antimalarial agents. In vivo studies demonstrated that this compound's conversion to its active sulfone metabolite significantly enhances therapeutic efficacy against Plasmodium falciparum infections .
- Anti-inflammatory Effects : Research has suggested potential anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
Case Study 1: Antimalarial Efficacy
In a study using the NSG mouse model for malaria, this compound was evaluated alongside its sulfone metabolite. The results indicated that:
- Both compounds had similar efficacy (90% effective dose [ED90] at 0.1 mg/kg).
- This compound demonstrated superior pharmacokinetics, with a 2.9-fold higher exposure of the sulfone when administered as a prodrug compared to direct dosing .
Compound | ED90 (mg/kg) | Sulfone Exposure Ratio |
---|---|---|
This compound | 0.1 | 2.9 |
Sulfone | 0.1 | 1 |
Research focusing on this compound's mechanism revealed that it inhibits dihydropteroate synthetase effectively across various bacterial strains. This inhibition leads to reduced folate levels, impairing bacterial growth and replication .
Properties
Key on ui mechanism of action |
Sulfoxone is a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. The normal substrate for the enzyme, para-aminobenzoic acid (PABA) cannot bind as usual. The inhibited reaction is necessary in these organisms for the synthesis of folic acid. |
---|---|
CAS No. |
144-76-3 |
Molecular Formula |
C14H16N2O6S3 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[4-[4-(sulfinomethylamino)phenyl]sulfonylanilino]methanesulfinic acid |
InChI |
InChI=1S/C14H16N2O6S3/c17-23(18)9-15-11-1-5-13(6-2-11)25(21,22)14-7-3-12(4-8-14)16-10-24(19)20/h1-8,15-16H,9-10H2,(H,17,18)(H,19,20) |
InChI Key |
NEDPPCHNEOMTJV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NCS(=O)O)S(=O)(=O)C2=CC=C(C=C2)NCS(=O)O |
Canonical SMILES |
C1=CC(=CC=C1NCS(=O)O)S(=O)(=O)C2=CC=C(C=C2)NCS(=O)O |
Key on ui other cas no. |
144-76-3 144-75-2 |
physical_description |
Solid |
solubility |
2.63e+00 g/L |
Synonyms |
aldesulfon sodium Diasone sulfoxone sulfoxone sodium sulfoxone, disodium salt |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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